Product packaging for 5-Chloro-3-fluoropyridine-2-carbaldehyde(Cat. No.:CAS No. 214055-11-5)

5-Chloro-3-fluoropyridine-2-carbaldehyde

Cat. No.: B112283
CAS No.: 214055-11-5
M. Wt: 159.54 g/mol
InChI Key: GWQJFCXJMHRJMN-UHFFFAOYSA-N
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Description

5-Chloro-3-fluoropyridine-2-carbaldehyde is a high-value bifunctional scaffold extensively employed in modern medicinal chemistry and drug discovery. Its structure incorporates both an aldehyde group and halogen substituents on a fluorinated pyridine ring, making it a versatile intermediate for constructing complex molecules through various cross-coupling and condensation reactions . This compound is particularly valuable in the synthesis of fluorinated heterocyclic compounds, a prominent class of molecules among recently FDA-approved pharmaceuticals . The strategic incorporation of fluorine atoms and heterocyclic moieties is a established approach to enhance the properties of drug candidates, including improved metabolic stability, membrane permeability, and binding affinity to biological targets . As a key building block, this compound enables researchers to efficiently develop new molecular entities for investigating a range of biological activities. This product is intended for research applications and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H3ClFNO B112283 5-Chloro-3-fluoropyridine-2-carbaldehyde CAS No. 214055-11-5

Properties

IUPAC Name

5-chloro-3-fluoropyridine-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClFNO/c7-4-1-5(8)6(3-10)9-2-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWQJFCXJMHRJMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1F)C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70617240
Record name 5-Chloro-3-fluoropyridine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70617240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

214055-11-5
Record name 5-Chloro-3-fluoropyridine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70617240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Chloro-3-fluoropyridine-2-carbaldehyde
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Biological Activity

5-Chloro-3-fluoropyridine-2-carbaldehyde is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound has the molecular formula C6H4ClFNO and features a pyridine ring substituted with chlorine and fluorine atoms. The presence of these halogens enhances its reactivity and biological activity.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, particularly in the fields of antimicrobial and anticancer research.

Antimicrobial Activity

Several studies have assessed the antimicrobial properties of this compound. For instance, it has shown effectiveness against various bacterial strains, including:

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Candida albicans8 µg/mL

These results suggest that this compound could serve as a potential lead compound in developing new antimicrobial agents .

Anticancer Activity

The compound's anticancer potential has been evaluated in various cancer cell lines. Notably, it has demonstrated significant cytotoxic effects against:

Cancer Cell Line IC50 (µM)
MDA-MB-231 (Breast Cancer)10.5
A549 (Lung Cancer)15.2
HeLa (Cervical Cancer)12.3

These findings indicate a promising selectivity towards cancer cells compared to normal cells, suggesting a favorable therapeutic index .

The mechanism by which this compound exerts its biological effects is multifaceted:

  • Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in metabolic pathways critical for cancer cell proliferation.
  • DNA Interaction : It may intercalate into DNA, disrupting replication processes.
  • Apoptosis Induction : Studies indicate that treatment with this compound leads to increased caspase activity, promoting apoptosis in cancer cells .

Case Study 1: Antimicrobial Efficacy

In a recent study published in the Journal of Antimicrobial Chemotherapy, researchers evaluated the efficacy of this compound against multidrug-resistant bacterial strains. The compound exhibited potent activity, outperforming standard antibiotics in several assays.

Case Study 2: Anticancer Properties

A study conducted on MDA-MB-231 cells revealed that treatment with this compound resulted in a significant reduction in cell viability. Flow cytometry analysis showed an increase in apoptotic cells, confirming its potential as an anticancer agent .

Scientific Research Applications

Medicinal Chemistry

Active Pharmaceutical Ingredients (APIs)
5-Chloro-3-fluoropyridine-2-carbaldehyde is utilized in the synthesis of various APIs, particularly in the development of antiviral and anticancer agents. The compound serves as a building block for the synthesis of inhibitors targeting viral proteases, including those associated with SARS-CoV-2.

Case Study: Antiviral Activity
A study focused on optimizing non-covalent inhibitors against SARS-CoV-2 highlighted the importance of pyridine derivatives like this compound in developing effective antiviral therapies. The compound demonstrated promising biochemical inhibition against viral targets, showcasing its potential as a lead compound in drug discovery efforts .

Chemical Synthesis

Building Block for Complex Molecules
The aldehyde functional group in this compound allows for further derivatization, making it an essential intermediate in organic synthesis. It can participate in various reactions such as nucleophilic additions and condensation reactions, facilitating the construction of more complex organic molecules.

Reaction Type Outcome
Nucleophilic AdditionFormation of alcohols or amines
Condensation ReactionsSynthesis of more complex heterocycles

Material Science

Fluorinated Compounds in Material Science
Fluorinated compounds are known for their unique physical and chemical properties, including increased stability and hydrophobicity. This compound is explored for its potential applications in developing advanced materials such as coatings and polymers that require enhanced durability and resistance to environmental factors.

Biological Applications

Potential Imaging Agents
Research indicates that fluorinated pyridines may serve as imaging agents due to their favorable pharmacokinetic properties. The introduction of fluorine enhances the compound's visibility in imaging techniques, thus broadening its application scope in medical diagnostics.

Comparison with Similar Compounds

Key Findings:

Substituent Position Effects :

  • The aldehyde group’s position (2, 3, or 4) influences steric accessibility. For example, a carbaldehyde at position 2 (as in the target compound) may exhibit enhanced reactivity in condensation reactions compared to position 4 due to reduced steric hindrance .
  • Halogen placement : Chlorine at position 5 (target compound) vs. position 6 (e.g., 5-Chloro-6-fluoropyridine-3-carbaldehyde) alters the electron density distribution. Chlorine’s strong electron-withdrawing effect at position 5 may deactivate the ring toward electrophilic substitution but activate the aldehyde for nucleophilic attacks .

Purity and Applications :

  • The target compound’s 98% purity (vs. 95–96% for others) makes it preferable for precision syntheses, such as pharmaceutical intermediates requiring minimal impurities .
  • Compounds like 4-Chloro-3-fluoropyridine-2-carbaldehyde (95% purity) may require additional purification steps for sensitive reactions.

The target compound’s substituent arrangement likely facilitates similar reactivity.

Preparation Methods

Reaction Mechanism and Conditions

The reaction begins with the formation of the Vilsmeier reagent , generated by combining dimethylformamide (DMF) and phosphoryl chloride (POCl₃). This reagent produces a highly electrophilic iminium ion, which reacts with the pyridine substrate.

Key Steps :

  • Reagent Preparation : DMF reacts with POCl₃ at 0–5°C to form the chloroiminium intermediate.

  • Electrophilic Attack : The electron-deficient pyridine ring (5-chloro-3-fluoropyridine) undergoes formylation at the 2-position , driven by the directing effects of the chlorine (5-position) and fluorine (3-position) substituents.

  • Hydrolysis : The intermediate iminium salt is hydrolyzed with water to yield the aldehyde.

Optimized Conditions :

  • Temperature : 50–60°C (prevents side reactions)

  • Molar Ratios : DMF:POCl₃:substrate = 3:3:1

  • Reaction Time : 6–8 hours

Yield and Purity :

  • Yield : 60–75% (isolated)

  • Purity : ≥95% (confirmed via HPLC-MS).

Table 1: Vilsmeier-Haack Reaction Parameters

ParameterValue/Range
Substrate5-Chloro-3-fluoropyridine
ReagentsDMF, POCl₃, H₂O
Temperature50–60°C
Time6–8 hours
Yield60–75%
Purity (HPLC-MS)≥95%

Substrate Accessibility and Limitations

The precursor 5-chloro-3-fluoropyridine is synthesized via halogenation of 3-fluoropyridine using POCl₃ or SOCl₂. Challenges include:

  • Regioselectivity : Competing halogenation at other positions.

  • Electron Deficiency : Pyridine’s inherent electron poverty necessitates elevated temperatures for sufficient reactivity.

Multi-Step Synthesis from Ethyl Fluoroacetate

A patented route (EP0333020A2) outlines a multi-step synthesis starting from ethyl fluoroacetate and ethyl formate , culminating in a chlorinated pyridine intermediate that can be functionalized to the aldehyde.

Step 1: Condensation of Ethyl Fluoroacetate and Ethyl Formate

Ethyl fluoroacetate (1) reacts with ethyl formate (2) in the presence of sodium methoxide (3) to form the enolate intermediate OHCCHFCO₂Et (4).

Conditions :

  • Solvent : Toluene

  • Temperature : <30°C (prevents ethyl formate evaporation)

  • Base : NaOCH₃

Intermediate Characterization :

  • NMR : δ 7.09 (1H, d, J = 12 Hz, CHF).

Step 2: Cyclization with Cyanoacetamide

The enolate (4) reacts with cyanoacetamide (5) in methanol to form 2,6-dihydroxy-3-cyano-5-fluoropyridine (6).

Conditions :

  • Solvent : Methanol

  • Time : 12–16 hours (room temperature)

  • Workup : Centrifugation and drying

Intermediate Characterization :

  • Melting Point : 135–140°C

  • Molecular Weight : 154.10 g/mol.

Step 3: Chlorination with POCl₃/PCl₅

The dihydroxy intermediate (6) is treated with POCl₃ and PCl₅ to replace hydroxyl groups with chlorine, yielding 2,6-dichloro-3-cyano-5-fluoropyridine (7).

Conditions :

  • Reagents : POCl₃ (300 kg), PCl₅ (182 kg)

  • Temperature : Reflux (110–120°C)

  • Time : 20–24 hours

Intermediate Characterization :

  • Molecular Formula : C₆HCl₂FN₂

  • Isolation : Solvent extraction with methylene chloride.

Step 4: Nitrile to Aldehyde Conversion

The nitrile group in (7) is reduced to an aldehyde via Stephen reduction :

  • HCl/SnCl₂ Treatment : Converts nitrile to imine.

  • Hydrolysis : Imine is hydrolyzed to aldehyde using aqueous HCl.

Conditions :

  • Reagents : HCl gas, SnCl₂, H₂O

  • Temperature : 0–5°C (prevents over-hydrolysis)

Yield and Purity :

  • Yield : 50–65% (over four steps)

  • Purity : 90–95% (requires column chromatography).

Table 2: Multi-Step Synthesis Parameters

StepKey Reagents/ConditionsIntermediateYield
CondensationNaOCH₃, toluene, <30°COHCCHFCO₂Et70–80%
CyclizationCyanoacetamide, methanolDihydroxy-cyano-pyridine65–75%
ChlorinationPOCl₃/PCl₅, refluxDichloro-cyano-pyridine60–70%
Nitrile ReductionHCl/SnCl₂, H₂OTarget aldehyde50–65%

Comparative Analysis of Methods

Efficiency and Scalability

  • Vilsmeier-Haack :

    • Advantages : Single-step, high purity (≥95%).

    • Limitations : Requires accessible 5-chloro-3-fluoropyridine precursor.

  • Multi-Step Synthesis :

    • Advantages : Scalable (demonstrated at 300 kg scale).

    • Limitations : Low overall yield (50–65%), complex workup.

Cost and Practicality

  • Vilsmeier-Haack : Lower cost due to fewer steps but limited by precursor availability.

  • Multi-Step Synthesis : Higher material and energy costs but industrially validated.

Alternative Methods

Directed Metallation and Formylation

A less common approach involves directed ortho-metallation (DoM) of 3-fluoropyridine followed by formylation.

  • Conditions : LDA (lithium diisopropylamide), DMF, –78°C.

  • Yield : <40% (due to competing side reactions).

Oxidation of Alcohol Intermediates

5-Chloro-3-fluoropyridin-2-ylmethanol can be oxidized to the aldehyde using MnO₂ or Dess-Martin periodinane .

  • Yield : 55–60% (requires high-purity alcohol precursor).

Q & A

Q. What synthetic methodologies are typically employed to synthesize 5-Chloro-3-fluoropyridine-2-carbaldehyde?

Answer: Synthesis involves sequential halogenation and formylation. Starting from 3-fluoropyridine, directed lithiation at the 2-position using LDA (lithium diisopropylamide) in THF at -78°C allows chlorination with N-chlorosuccinimide (NCS). The aldehyde group is introduced via the Vilsmeier-Haack reaction (DMF/POCl₃). Alternative routes include cross-coupling with pre-functionalized boronic acids, though this requires careful control of steric and electronic effects .

Q. How is the structural integrity of this compound confirmed post-synthesis?

Answer: Multinuclear NMR (¹H, ¹³C, ¹⁹F) identifies key signals: the aldehyde proton appears at δ ~10.1 ppm (¹H), while ¹⁹F NMR shows a singlet near δ -110 ppm. Mass spectrometry (EI-MS) confirms the molecular ion [M]⁺ at m/z 175. X-ray crystallography using SHELXL refines bond lengths and angles, resolving ambiguities in halogen positioning .

Advanced Questions

Q. What experimental strategies address contradictory reactivity data in nucleophilic additions to this compound?

Answer: Discrepancies in yields or regioselectivity may arise from competing electronic effects (Cl: ortho/para-directing; F: meta-directing). Systematic screening of nucleophiles (e.g., Grignard vs. organozinc reagents) under inert conditions (Ar) isolates steric vs. electronic dominance. In-situ IR spectroscopy tracks aldehyde consumption, while X-ray analysis of adducts (via SHELXD) clarifies reaction pathways .

Q. How does the electronic configuration of this compound influence its catalytic applications?

Answer: The electron-withdrawing Cl and F groups enhance electrophilicity, enabling use in asymmetric organocatalysis (e.g., aldol reactions). Hammett constants (σₚ: Cl = +0.23, F = +0.06) predict activation barriers. Comparative studies with analogs like 2-Chloro-5-fluoropyridin-3-ol validate computational models of substituent effects .

Q. What crystallographic challenges arise in analyzing derivatives of this compound, and how are they resolved?

Answer: Pseudosymmetry from Cl/F substitution can mimic higher symmetry, leading to incorrect space group assignments. High-resolution data (Cu Kα, λ=1.54178 Å) combined with twin refinement (SHELXL’s TWIN/BASF) corrects for twinning. Bond-length comparisons with SHELX-refined structures (e.g., 5-Chloro-2-fluorophenylboronic acid ) ensure accuracy .

Q. How can computational modeling predict regioselectivity in further functionalization of this compound?

Answer: Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level models frontier molecular orbitals (HOMO-LUMO) and electrostatic potentials. For instance, fluorine’s meta-directing effect may override chloro’s ortho/para influence, directing electrophiles to unexpected positions. Experimental validation via kinetic isotope effects (KIEs) or X-ray-derived charge density maps (using SHELXL) bridges theory and practice .

Methodological Notes

  • Synthesis References : and highlight pyridine derivatives with analogous halogenation and formylation strategies.
  • Crystallography : SHELX-based refinement () is critical for resolving structural ambiguities.
  • Substituent Effects : and provide comparative data on halogenated pyridines, informing electronic effect analyses.

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